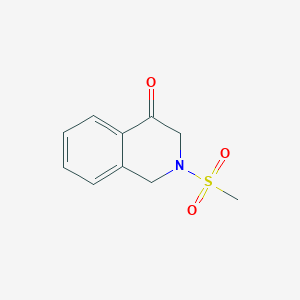
3-Methyl-5-(trifluoromethyl)pyridin-2-amine
Übersicht
Beschreibung
3-Methyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with a molecular weight of 176.14 . It is a white to off-white solid .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 3-Methyl-5-(trifluoromethyl)pyridin-2-amine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 3-Methyl-5-(trifluoromethyl)pyridin-2-amine includes a pyridine ring, a trifluoromethyl group (-CF3), and an amine group (-NH2) . The presence of these groups bestows many of the distinctive physical-chemical properties observed with this class of compounds .Chemical Reactions Analysis
Trifluoromethylpyridines, including 3-Methyl-5-(trifluoromethyl)pyridin-2-amine, are used as intermediates in the synthesis of several crop-protection products . They are also used in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Physical And Chemical Properties Analysis
3-Methyl-5-(trifluoromethyl)pyridin-2-amine is a white to off-white solid . It has a molecular weight of 176.14 .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Complexes
- 3-Methyl-5-(trifluoromethyl)pyridin-2-amine is used in the synthesis of various chemical derivatives, such as 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, showcasing its utility in chemical transformations and the creation of complex molecular structures (Bradiaková et al., 2009).
- The compound also plays a role in the creation of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, which further demonstrates its versatility in forming various acyclic and heterocyclic compounds (Sokolov & Aksinenko, 2010).
Utility in Pesticide Synthesis
- A significant application of this compound is in the synthesis of pesticides, particularly as seen in the creation of 2,3-Dichloro-5-trifluoromethyl pyridine, an important pyridine derivative used in pesticide production (Lu Xin-xin, 2006).
Anticancer Research
- In medical research, derivatives of 3-Methyl-5-(trifluoromethyl)pyridin-2-amine have been explored for their potential anticancer properties, as observed in the synthesis and biological evaluation of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, highlighting its relevance in drug discovery (Chavva et al., 2013).
Photocaging and Photochemical Transformations
- The compound is also employed in photocaging groups for nitriles, as illustrated in the study of effects of methyl substitution in ruthenium tris(2-pyridylmethyl)amine photocaging groups (Arora et al., 2016).
- Additionally, it undergoes photochemical transformations, such as in the creation of herbicidal pyrrolodipyridines, indicating its potential in agricultural applications (Wakeham et al., 2021).
Complex Formation and Protonation Studies
- Studies on the protonation of compounds like 2-(aminomethyl)pyridine and tris[(2-pyridyl)methyl]amine provide insights into the basicity of different nitrogen sites, which is crucial in understanding the reactivity and coordination behavior of these compounds (Anderegg et al., 1986).
Fluorination Processes
- The compound is involved in fluorination processes, as seen in the fluorination of pyridine and related compounds, demonstrating its role in introducing fluorine atoms into organic molecules (Plevey et al., 1982).
Safety And Hazards
The safety information for 3-Methyl-5-(trifluoromethyl)pyridin-2-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)3-12-6(4)11/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUKTKJSNLMWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3H-Imidazo[4,5-b]pyridine, 2-(methoxymethyl)-](/img/structure/B1427302.png)


![N-[4-(1-Naphthyl)phenyl]-4-biphenylamine](/img/structure/B1427306.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)
![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)





